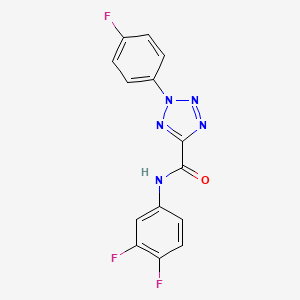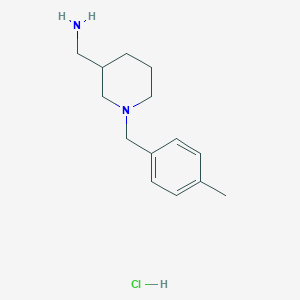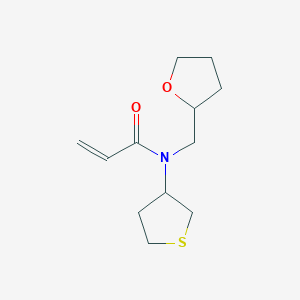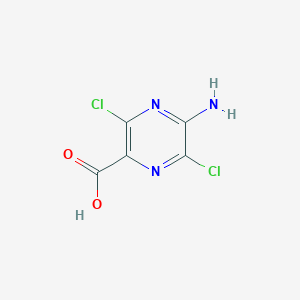![molecular formula C25H25N5O3 B2456195 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 2034508-23-9](/img/structure/B2456195.png)
2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound known for its unique structure and versatile applications. This compound has garnered significant attention in scientific research due to its potential use in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps starting from readily available precursors. The key synthetic steps include:
Formation of the 1,3-Dioxo-1H-benzo[de]isoquinoline Moiety: : This is achieved through a Friedel-Crafts acylation followed by intramolecular cyclization.
Attachment of the Piperazine Ring: : This involves a nucleophilic substitution reaction with an appropriate ethyl halide.
Acylation with Pyridin-3-yl Acetamide: : The final step involves coupling the intermediate with pyridin-3-yl acetamide under standard amide bond formation conditions, typically using coupling reagents like EDCI and HOBt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. Common industrial techniques would include batch processing under controlled temperature and pressure conditions, with an emphasis on minimizing waste and maximizing product purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The isoquinoline moiety can undergo oxidation to form various oxidized derivatives.
Reduction: : The compound can be reduced at specific sites to yield reduced derivatives, potentially altering its biological activity.
Common Reagents and Conditions Used
Oxidizing Agents: : Agents like PCC or KMnO4 for oxidation reactions.
Reducing Agents: : Agents like LiAlH4 or NaBH4 for reduction reactions.
Nucleophiles and Electrophiles: : Various nucleophiles and electrophiles for substitution reactions, typically under mild conditions to avoid degradation of the compound.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used but typically include a range of oxidized, reduced, and substituted derivatives with potentially different biological activities.
科学研究应用
2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide has found applications across multiple scientific domains:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential interactions with various biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in the context of cancer and neurological disorders.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound is known to bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: : It can influence various biological pathways, including signaling cascades and metabolic processes, leading to its observed biological effects.
相似化合物的比较
When compared with other similar compounds, 2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide stands out due to its unique structural features and versatile applications:
Similar Compounds: : Other isoquinoline derivatives, piperazine-containing compounds, and pyridine-based molecules.
Uniqueness: : Its combination of the isoquinoline, piperazine, and pyridine moieties provides a unique set of chemical and biological properties not found in other compounds.
This thorough exploration of this compound highlights its potential and importance in scientific research and various industrial applications.
属性
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c31-22(27-19-6-3-9-26-16-19)17-29-12-10-28(11-13-29)14-15-30-24(32)20-7-1-4-18-5-2-8-21(23(18)20)25(30)33/h1-9,16H,10-15,17H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNAADPNBAFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methoxybenzamide](/img/structure/B2456114.png)

![2-chloro-6-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2456116.png)

![N-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2456118.png)

![1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2456123.png)

![1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456126.png)
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2456127.png)
![Methyl 2-[[(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2456128.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2456131.png)
![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2456132.png)
![N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2456134.png)
